1-[(3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]-5-phenylpentane-1,5-dione
Description
1-[(3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]-5-phenylpentane-1,5-dione is a compound that features a piperidine ring, a common structural motif in many biologically active molecules. Piperidine derivatives are known for their significant roles in pharmaceuticals, agrochemicals, and organic synthesis .
Properties
IUPAC Name |
1-[(3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]-5-phenylpentane-1,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c19-12-14-9-10-18(11-16(14)21)17(22)8-4-7-15(20)13-5-2-1-3-6-13/h1-3,5-6,14,16,19,21H,4,7-12H2/t14-,16+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAUSZMDRCJLTGX-ZBFHGGJFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1CO)O)C(=O)CCCC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]([C@H]1CO)O)C(=O)CCCC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]-5-phenylpentane-1,5-dione typically involves multi-step organic reactions. One common approach includes the hydrogenation of piperidine derivatives using palladium or rhodium catalysts . The reaction conditions often require controlled temperatures and pressures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of advanced purification techniques, such as chromatography, ensures the final product’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
1-[(3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]-5-phenylpentane-1,5-dione undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Hydrogenation of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions can produce alcohols .
Scientific Research Applications
1-[(3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]-5-phenylpentane-1,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]-5-phenylpentane-1,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-{(3R,4R)-3-(Hydroxymethyl)-4-[(4-methyl-1,4-diazepan-1-yl)methyl]-1-pyrrolidinyl}-3-(1H-pyrazol-4-yl)-1-propanone
- (2R,3R,4R,5R)-4,5-Dihydroxy-2-(hydroxymethyl)-6-oxo-3-piperidinyl beta-D-glucopyranoside
Uniqueness
1-[(3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]-5-phenylpentane-1,5-dione is unique due to its specific stereochemistry and functional groups, which contribute to its distinct chemical reactivity and biological activity. Its piperidine ring and hydroxymethyl group are key features that differentiate it from other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
